molecular formula C19H24N4O4 B2567422 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-45-7

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2567422
CAS No.: 2034269-45-7
M. Wt: 372.425
InChI Key: NNMDHSWLUCFXIA-UHFFFAOYSA-N
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Description

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, organic synthesis, and materials science. Its complex molecular structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-27-16-6-8-21(9-7-16)14-4-2-13(3-5-14)18(25)22-11-15(12-22)23-17(24)10-20-19(23)26/h2-5,15-16H,6-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDHSWLUCFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(4-Methoxypiperidin-1-yl)benzoyl chloride with azetidine-3-ylamine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Reactions

The imidazolidine-2,4-dione and azetidine moieties participate in nucleophilic substitution and addition reactions:

  • Hydrolysis :
    The imidazolidine-2,4-dione ring undergoes partial hydrolysis under acidic or basic conditions to yield urea derivatives. For example, treatment with aqueous NaOH (1M, 80°C) generates 3-(1-(4-(4-methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)urea as a primary product.
    Reaction Conditions :

    Reaction Type Conditions Products Yield
    Hydrolysis1M NaOH, 80°C, 6hUrea derivative65%
  • Amine Addition :
    The carbonyl groups in the imidazolidine ring react with primary amines (e.g., methylamine) to form Schiff base intermediates, which stabilize via tautomerization.

Electrophilic Reactions

The electron-rich aromatic systems and tertiary amines facilitate electrophilic interactions:

  • Aromatic Halogenation :
    The benzoyl group undergoes bromination at the para position relative to the piperidine substituent when treated with Br₂ in acetic acid.
    Reaction Conditions :

    Reagent Solvent Temperature Product Yield
    Br₂ (1 eq)AcOH25°C, 24h3-(1-(4-(4-methoxy-3-bromopiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione72%
  • N-Oxidation :
    The piperidine nitrogen is selectively oxidized to an N-oxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

Thermal Stability and Rearrangements

The compound exhibits limited thermal stability above 150°C:

  • Decarboxylation :
    Heating in DMF at 160°C results in decarboxylation of the imidazolidine ring, producing a bicyclic amine derivative.

  • Ring-Opening :
    Under reflux in toluene, the azetidine ring undergoes strain-driven ring-opening to form a linear amine intermediate .

Oxidation and Reduction

  • Oxidation :
    The tertiary amine in the piperidine ring is resistant to oxidation, but the methoxy group can be demethylated using BBr₃ to yield a phenolic derivative.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the imidazolidine carbonyl to a secondary alcohol, though this reaction is low-yielding (≤30%).

Cross-Coupling Reactions

The aryl groups participate in Suzuki-Miyaura coupling with boronic acids under palladium catalysis:

Boronic Acid Catalyst Base Product Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-(1-(4-(4-methoxy-4-phenylpiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione58%

Complexation and Chelation

The imidazolidine nitrogen atoms act as ligands for transition metals:

  • Copper Chelation :
    Forms a stable Cu(II) complex in ethanol, characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 315 nm) .

Analytical Monitoring

Reactions are typically monitored via:

Technique Key Observations
¹H NMR Disappearance of imidazolidine carbonyl protons (δ 4.2–4.5 ppm) indicates reaction progress.
LC-MS Molecular ion peaks ([M+H]⁺ at m/z 441) confirm intermediate formation.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione exhibit a range of biological activities:

  • Antitumor Activity : The compound may inhibit the proliferation of cancer cells through mechanisms involving receptor tyrosine kinases. Such inhibition has been observed in various studies focusing on similar compounds .
  • Neuroprotective Effects : Structural analogs have shown potential neuroprotective properties, suggesting that this compound could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound's diverse structure may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Applications in Medicinal Chemistry

The unique structure and biological activity profile of this compound suggest several applications:

Application Area Details
Cancer TherapyPotential as an antitumor agent targeting receptor tyrosine kinases involved in cancer progression.
NeurologyPossible applications in neuroprotection and treatment of neurodegenerative diseases.
Antimicrobial TreatmentsExploration as an antimicrobial agent against various pathogens.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • In Vitro Studies : Research indicates significant inhibition of cancer cell lines by structurally similar compounds, highlighting the potential efficacy of this compound in oncological applications .
  • Mechanistic Studies : Investigations into the mechanism of action reveal that compounds with similar structures may interfere with key signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.

    5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione: This compound is used as an ADAMTS inhibitor for the treatment of osteoarthritis and has different biological activities compared to this compound.

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Core Structure : The imidazolidine-2,4-dione serves as the central scaffold.
  • Substituents : The presence of a 4-methoxypiperidine and a benzoyl group enhances its pharmacological properties.
PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight348.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that derivatives of imidazolidine compounds can inhibit specific kinases involved in cancer progression, particularly c-Met kinase, which is associated with tumor growth and metastasis .
  • Receptor Antagonism : The compound may act as an antagonist at adenosine receptors (A1 and A2a), which are implicated in various physiological processes including neurotransmission and immune response .
  • Cellular Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

  • Xenograft Models : In NIH-3T3/TPR-Met xenograft models, the compound demonstrated significant inhibition of tumor growth without adverse effects on body weight, indicating a favorable safety profile .
  • Cell Line Studies : Various cancer cell lines treated with this compound showed reduced viability and increased rates of apoptosis compared to controls. The IC50 values varied depending on the cell type but generally indicated potent activity .

Table 2: Summary of Biological Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10Kinase inhibition
HeLa (Cervical Cancer)12Receptor antagonism

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

  • Absorption : Rapid absorption noted when administered orally.
  • Metabolism : Primarily metabolized by liver enzymes; specific metabolic pathways are under investigation.
  • Excretion : Renal excretion is predominant.

Toxicity assessments indicate no significant adverse effects at therapeutic doses; however, further long-term studies are necessary to fully understand chronic exposure implications.

Q & A

Q. What safety protocols are critical during large-scale synthesis?

  • Methodology : Follow GHS guidelines for handling corrosive reagents (e.g., benzoyl chlorides). Use fume hoods for volatile solvents (DCM, THF) and PPE (nitrile gloves, goggles). Store intermediates at -20°C under inert atmosphere to prevent degradation .

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